![molecular formula C10H11FO B2820456 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane CAS No. 1546459-72-6](/img/structure/B2820456.png)
2-[(4-Fluoro-3-methylphenyl)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluoro-3-methylphenyl)methyl]oxirane is a chiral molecule that contains both an oxirane ring and a fluorinated aromatic substituent. This compound is primarily recognized as a synthetic intermediate in organic chemistry. It has a molecular formula of C10H11FO and a molecular weight of 166.2 g/mol .
Aplicaciones Científicas De Investigación
2-[(4-Fluoro-3-methylphenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane typically involves the reaction of 4-fluoro-3-methylbenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding diols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the oxirane ring can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles such as amines, thiols, or halides, resulting in the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia, thiols, or halides in polar solvents such as ethanol or water.
Major Products Formed:
Oxidation: Diols, ketones.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, thiols.
Mecanismo De Acción
The mechanism of action of 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects. The fluorinated aromatic substituent may also contribute to its interaction with specific molecular targets and pathways .
Comparación Con Compuestos Similares
- 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane
- 4-Fluoro-3-methylphenol
- 2-Fluoro-4-methylphenol
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
Comparison: this compound is unique due to the presence of both an oxirane ring and a fluorinated aromatic substituent. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds. For instance, 4-fluoro-3-methylphenol and 2-fluoro-4-methylphenol lack the oxirane ring, which limits their reactivity in certain chemical reactions.
Propiedades
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7-4-8(2-3-10(7)11)5-9-6-12-9/h2-4,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODATNLOVBIVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

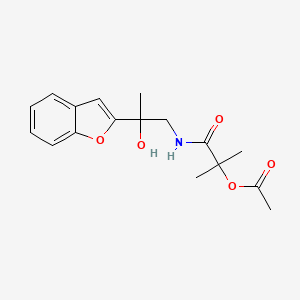

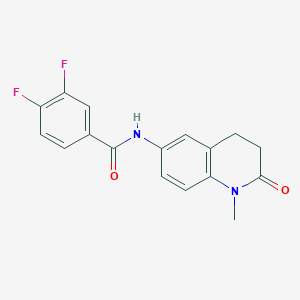
![1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2820381.png)
![N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2820382.png)
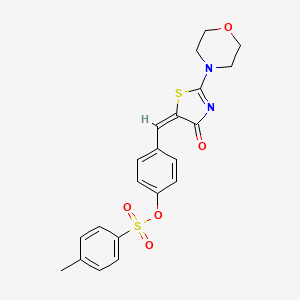
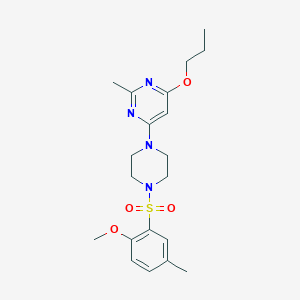
![methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2820388.png)
![[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol](/img/structure/B2820389.png)
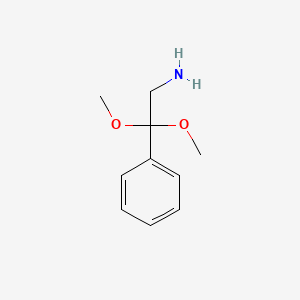
![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile](/img/structure/B2820391.png)
![Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2820393.png)
![1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate](/img/structure/B2820395.png)
